molecular formula C7H12O3 B077428 Methyl 5-oxohexanoate CAS No. 13984-50-4

Methyl 5-oxohexanoate

Cat. No. B077428
CAS RN: 13984-50-4
M. Wt: 144.17 g/mol
InChI Key: AVVPOKSKJSJVIX-UHFFFAOYSA-N
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Patent
US04808729

Procedure details

To a rapidly stirred slurry of sodium bicarbonate (25 g) in a solution of 4-acetylbutyric acid (13 g, 0.1 mol) in dimethylformamide (150 ml) was added methyl iodide (47 g). After stirring overnight at room temperature under nitrogen, the reaction mixture was diluted with water (300 ml) and extracted with ethyl ether (250 ml). The organic phase was washed with water and dried over sodium sulfate. The drying agent was filtered and the filtrate concentrated on the rotary evaporator to give 12 g of the title compound as a light yellow oil. The product can be purified by distillation: b.p. 59°-60° (0.1 mm Hg).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)(O)[O-].[Na+].[C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])(=[O:8])[CH3:7].CI>CN(C)C=O.O>[C:6]([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:1])=[O:13])(=[O:8])[CH3:7] |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
13 g
Type
reactant
Smiles
C(C)(=O)CCCC(=O)O
Name
Quantity
47 g
Type
reactant
Smiles
CI
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (250 ml)
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated on the rotary evaporator

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)CCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.